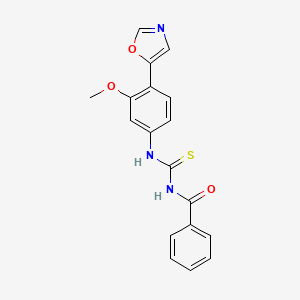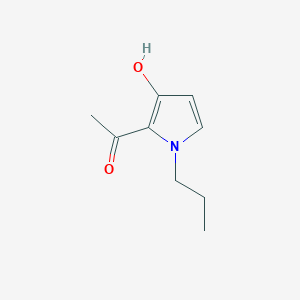
1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H13NO2 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 3-hydroxy-1-propylpyrrole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 1-(3-oxo-1-propyl-1H-pyrrol-2-yl)ethanone or 1-(3-carboxy-1-propyl-1H-pyrrol-2-yl)ethanone.
Reduction: Formation of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pyrrole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: A simpler derivative with similar chemical properties but lacking the hydroxyl and propyl groups.
2-acetylpyrrole: Another pyrrole derivative with an acetyl group at the 2-position.
1-(3-hydroxy-1H-pyrrol-2-yl)ethanone: A closely related compound with a hydroxyl group at the 3-position.
Uniqueness
1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of both hydroxyl and propyl groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to simpler pyrrole derivatives.
Properties
CAS No. |
82756-30-7 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(3-hydroxy-1-propylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-3-5-10-6-4-8(12)9(10)7(2)11/h4,6,12H,3,5H2,1-2H3 |
InChI Key |
IASWNDJGHUYDGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=C1C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)
![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)


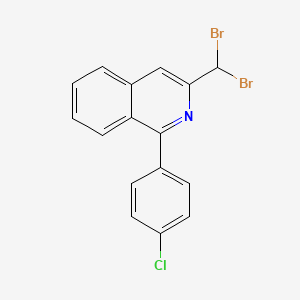
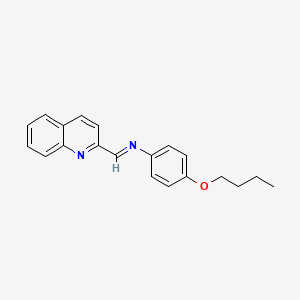
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
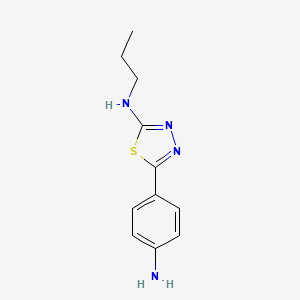
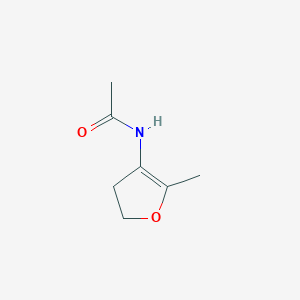

![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
